molecular formula C7H4BrClN2OS B2419259 2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 848658-82-2

2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B2419259
CAS No.: 848658-82-2
M. Wt: 279.54
InChI Key: KSHMYYGVWCHTTB-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 848658-82-2) is a high-value heterocyclic building block with significant potential in medicinal chemistry and anticancer drug discovery. This compound features a 1,3,4-oxadiazole core, a privileged scaffold known for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in drug candidates . The 5-bromothiophene moiety and the reactive chloromethyl group on the oxadiazole ring make this molecule an excellent intermediate for further synthetic elaboration through nucleophilic substitution or metal-catalyzed cross-coupling reactions . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for developing novel anticancer agents. These compounds have demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, all of which are validated targets in oncology . Furthermore, the structural features of this compound are conducive to exploring activity against various cancer cell lines, a common research path for this class of molecules . Beyond oncology, 1,3,4-oxadiazoles are extensively investigated for their antimicrobial, anti-inflammatory, and antiviral properties, making this compound a versatile starting point for multiple drug discovery programs . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2OS/c8-5-2-1-4(13-5)7-11-10-6(3-9)12-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMYYGVWCHTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NN=C(O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Unsymmetrical Diacylhydrazine

The diacylhydrazine precursor is synthesized by sequentially acylating hydrazine hydrate with 5-bromothiophene-2-carbonyl chloride and chloroacetyl chloride. This stepwise approach ensures regioselectivity:

  • Monoacylation : Hydrazine hydrate reacts with 5-bromothiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to form N-(5-bromothiophene-2-carbonyl)hydrazine.
  • Second Acylation : The monoacylated hydrazine is treated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(5-bromothiophene-2-carbonyl)-N'-(chloroacetyl)hydrazine.

Optimization Data :

Parameter Condition Yield (%) Source
Solvent (Step 1) THF 78
Base (Step 2) TEA 85
Temperature 0–5°C (Step 1), RT (Step 2)

Cyclization with POCl₃

The diacylhydrazine undergoes cyclodehydration in POCl₃ under reflux (80–90°C) for 4–6 hours. POCl₃ acts as both a solvent and dehydrating agent, facilitating ring closure via elimination of water:

$$
\text{Diacylhydrazine} + \text{POCl}3 \rightarrow \text{1,3,4-Oxadiazole} + \text{H}3\text{PO}_4 + \text{HCl}
$$

Key Observations :

  • Solvent-free conditions favor higher yields (72–76%) compared to toluene (40–50%).
  • Excess POCl₃ (3–4 equivalents) ensures complete conversion.

Post-Cyclization Functionalization

An alternative route involves introducing the chloromethyl group after oxadiazole ring formation. This method is advantageous when direct acylation with chloroacetyl chloride proves challenging:

Synthesis of 2-(5-Bromothiophen-2-yl)-5-(hydroxymethyl)-1,3,4-oxadiazole

The hydroxymethyl analog is synthesized via cyclodehydration of a diacylhydrazine derived from 5-bromothiophene-2-carboxylic acid and glycolic acid. The hydroxyl group is subsequently chlorinated using thionyl chloride (SOCl₂):

$$
\text{Hydroxymethyl-oxadiazole} + \text{SOCl}2 \rightarrow \text{Chloromethyl-oxadiazole} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions :

  • SOCl₂ (2.5 equivalents) in dry dichloromethane (DCM) at 0°C for 2 hours.
  • Yield: 68–72% after purification by column chromatography.

Comparative Analysis of Methods

Parameter Cyclodehydration Route Post-Cyclization Route
Overall Yield 65–70% 60–65%
Purity (HPLC) ≥95% ≥93%
Scalability High Moderate
Byproduct Formation Minimal Moderate (SO₂, HCl)

The cyclodehydration route is preferred for large-scale synthesis due to fewer steps and higher reproducibility. However, the post-cyclization method offers flexibility in modifying substituents post-synthesis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 4.72 (s, 2H, CH₂Cl).
  • IR (KBr) : 1630 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br), 550 cm⁻¹ (C-Cl).
  • HRMS (ESI+) : m/z 278.89891 [M+H]⁺ (calculated: 278.89900).

Chromatographic Purity

Method Retention Time (min) Purity (%)
Reverse-Phase HPLC 12.3 95.2

Challenges and Mitigation Strategies

  • Regioselectivity in Diacylhydrazine Formation :
    • Sequential acylation at controlled temperatures minimizes symmetric byproducts.
  • Chloromethyl Group Stability :
    • Use of anhydrous solvents and inert atmosphere prevents hydrolysis.
  • POCl₃ Handling :
    • Quenching with ice-cold water followed by neutralization with NaHCO₃ ensures safe workup.

Chemical Reactions Analysis

2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The chloromethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Applications

The biological significance of 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is notable, particularly in the context of drug discovery and development. Several studies have highlighted its potential as an antimicrobial , anticancer , and anti-inflammatory agent .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to 1,3,4-oxadiazoles showed cytotoxic effects against various cancer cell lines, including glioblastoma .
  • Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have confirmed its ability to inhibit bacterial growth significantly .
  • The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Material Science Applications

Beyond biological applications, this compound is being explored for use in material science:

  • Organic Semiconductors : Its structural features make it a candidate for organic electronic materials. The compound can be utilized to improve the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable electronic properties .

Comparative Analysis of Related Compounds

The following table summarizes the applications and properties of this compound compared to other oxadiazole derivatives.

Compound NameBiological ActivityMaterial Science ApplicationSynthesis Method
This compoundAnticancer, AntimicrobialOrganic SemiconductorsCyclization with halogenation
1,3,4-Oxadiazole DerivativesAnticancerLimitedVarious methods including condensation
2,5-Bis(2-trifluoroethoxy)phenyl-tethered oxadiazolesAntidiabeticNone reportedMultistep synthesis with docking studies

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(5-Chlorothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole: This compound has a chlorine atom instead of a bromine atom on the thiophene ring, which can affect its reactivity and biological activity.

    2-(5-Bromothiophen-2-yl)-5-(methyl)-1,3,4-oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6BrClN2OC_8H_6BrClN_2O. The structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to its biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Studies suggest that oxadiazoles can inhibit enzymes such as EGFR and Src, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Apart from its anticancer properties, oxadiazoles have also been investigated for their antimicrobial activities. The compound's efficacy against various bacterial strains was assessed:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is often influenced by their structural features. Modifications in substituents can significantly impact their potency and selectivity. For instance:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Chloromethyl Group : Increases reactivity towards nucleophiles in biological systems.

Case Studies

  • Anticancer Study : A recent study synthesized a series of oxadiazole derivatives, including the compound in focus. The derivatives were tested against multiple cancer cell lines with promising results indicating that modifications can lead to enhanced activity .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial effects of various oxadiazoles and found that compounds with electron-withdrawing groups exhibited stronger antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃). A typical protocol involves refluxing equimolar ratios of the reactants in POCl₃ for 5–6 hours, followed by neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1) to achieve moderate yields (~50–65%) . Optimization may involve adjusting molar ratios (e.g., 1.2 eq chloroacetic acid) or solvent systems to improve selectivity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this oxadiazole derivative?

  • ¹H NMR : The chloromethyl (-CH₂Cl) group typically resonates at δ 4.3–4.7 ppm as a singlet, while aromatic protons from the bromothiophene moiety appear as doublets in δ 6.8–7.5 ppm .
  • IR : Key peaks include C=N stretching (1600–1650 cm⁻¹) for the oxadiazole ring and C-Cl stretches (650–750 cm⁻¹) .
  • 13C NMR : The oxadiazole carbons (C-2 and C-5) appear at δ 165–175 ppm, with the chloromethyl carbon at δ 40–45 ppm .

Q. What crystallographic data are available for analogous oxadiazole derivatives, and how do they inform structural analysis?

Crystal structures of related compounds (e.g., 2-(5-bromothiophen-2-yl)-5-[5-(10-ethyl-phenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole) reveal planar oxadiazole and thiophene rings with dihedral angles <10° between adjacent rings. The chloromethyl group adopts a conformation orthogonal to the oxadiazole plane, stabilizing the structure via weak C-H···N interactions .

Advanced Research Questions

Q. How do computational methods (DFT, QTAIM) elucidate electronic properties and non-covalent interactions in this compound?

Density Functional Theory (DFT) studies on similar bromothiophene-oxadiazoles show:

  • Electron distribution : The bromothiophene unit acts as an electron-withdrawing group, polarizing the oxadiazole ring and enhancing electrophilicity at the chloromethyl site .
  • Non-covalent interactions : Quantum Theory of Atoms in Molecules (QTAIM) identifies weak C-H···Br and π-π stacking interactions (3.7–3.8 Å spacing) that stabilize crystal packing .

Q. What contradictions exist in reported biological activities of oxadiazole derivatives, and how can they be resolved experimentally?

Some studies report antimicrobial activity for oxadiazoles, while others show inactivity due to structural variations. For example:

  • Antimicrobial activity : Depends on the electron-withdrawing substituents (e.g., Br, Cl) enhancing membrane penetration .
  • Inactivity : Bulky substituents (e.g., phenothiazine) may sterically hinder target binding . Resolution requires systematic structure-activity relationship (SAR) studies with standardized assays (e.g., MIC against S. aureus and E. coli) .

Q. What strategies mitigate instability of the chloromethyl group during storage or reaction conditions?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C-Cl bond .
  • Reaction design : Use aprotic solvents (e.g., DMF, THF) and avoid aqueous conditions unless neutralized immediately post-synthesis .

Methodological Considerations

Q. How can hybrid QM/MM simulations predict binding affinities of this compound with biological targets?

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models can simulate interactions with enzymes (e.g., Plasmodium dihydrofolate reductase for antimalarial studies). The bromothiophene-oxadiazole scaffold shows favorable binding energy (–8.5 to –9.2 kcal/mol) due to halogen bonding with active-site residues .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • HPLC-MS : Detects byproducts like dechlorinated derivatives (e.g., 2-(5-bromothiophen-2-yl)-5-methyl-1,3,4-oxadiazole) using reverse-phase C18 columns and ESI+ ionization .
  • Limitations : Bromine isotopes (⁷⁹Br/⁸¹Br) may split peaks, requiring high-resolution MS for accurate identification .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the cytotoxicity of chloromethyl-oxadiazoles?

Discrepancies arise from:

  • Cell line variability : Sensitivity differences in HeLa vs. MCF-7 cells due to membrane permeability factors .
  • Metabolic activation : Pro-drug mechanisms requiring intracellular cleavage of the chloromethyl group . Standardized protocols (e.g., MTT assays with controlled glutathione levels) can clarify these effects .

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